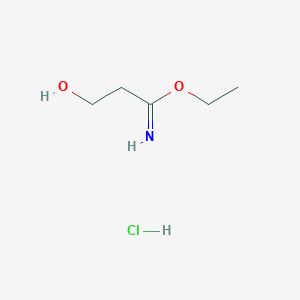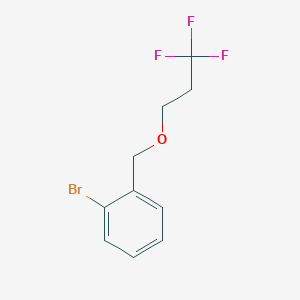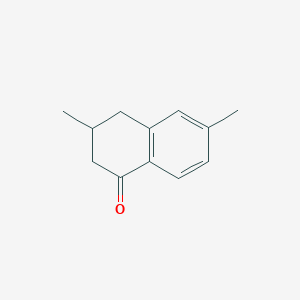
3-(9H-Fluoren-9-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(9H-Fluoren-9-YL)propanoic acid is an organic compound belonging to the class of fluorenes It is characterized by a fluorene moiety, which consists of two benzene rings connected through a cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(9H-Fluoren-9-YL)propanoic acid typically involves the reaction of fluorene with propanoic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where fluorene reacts with propanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(9H-Fluoren-9-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives. This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield fluorenyl alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups are introduced into the fluorene ring. These reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using chlorine (Cl2) in the presence of iron(III) chloride (FeCl3).
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl alcohols.
Substitution: Halogenated or nitro-substituted fluorenes.
Wissenschaftliche Forschungsanwendungen
3-(9H-Fluoren-9-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including polymers and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of high-performance materials, such as optoelectronic devices and advanced polymers.
Wirkmechanismus
The mechanism of action of 3-(9H-Fluoren-9-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, its derivatives have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
9-Fluorenone: A ketone derivative of fluorene, known for its use in organic synthesis and as a precursor for various chemical reactions.
9-Hydroxyfluorene: An alcohol derivative of fluorene, used in the synthesis of polymers and as an intermediate in organic reactions.
Fluorene: The parent compound, widely used in the production of dyes, pharmaceuticals, and high-performance materials.
Uniqueness: 3-(9H-Fluoren-9-YL)propanoic acid is unique due to its propanoic acid moiety, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives. This uniqueness makes it valuable in specific applications, particularly in the synthesis of specialized organic compounds and materials.
Eigenschaften
CAS-Nummer |
97634-43-0 |
|---|---|
Molekularformel |
C16H14O2 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
3-(9H-fluoren-9-yl)propanoic acid |
InChI |
InChI=1S/C16H14O2/c17-16(18)10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,17,18) |
InChI-Schlüssel |
LUKYXDUWPLXNQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Ethyl-4-[(7-methoxy-3,7-dimethyloct-2-en-1-yl)oxy]benzene](/img/structure/B8456500.png)
![Ferrocene, 1-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)-, (2R)-](/img/structure/B8456501.png)
![3-(3-Fluorophenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8456503.png)







